Cas no 670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine)

1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine
- AKOS000811218
- 670268-53-8
- 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
- Z31231249
- 1-(4-fluorophenyl)-4-(3-(trifluoromethyl)phenoxy)phthalazine
- F1142-3774
-
- インチ: 1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H
- InChIKey: NHBMCFBXDPPTIL-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=C2C=CC=CC2=C(N=N1)OC1=CC=CC(C(F)(F)F)=C1
計算された属性
- 精确分子量: 384.08857566g/mol
- 同位素质量: 384.08857566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 3
- 複雑さ: 509
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- XLogP3: 5.6
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-3774-10mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-75mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-40mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-100mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-20mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-20μmol |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-5mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-30mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-5μmol |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1142-3774-15mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
2. Back matter
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
9. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazineに関する追加情報
1-(4-Fluorophenyl)-4-3-(Trifluoromethyl)Phenoxyphthalazine: A Comprehensive Overview
The compound 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine (CAS No. 670268-53-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of phthalazines, which are known for their unique structural properties and versatile reactivity. The presence of a 4-fluorophenyl group and a 3-trifluoromethylphenoxy substituent introduces distinct electronic and steric effects, making this compound a subject of interest in both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine, leveraging cutting-edge methodologies such as Suzuki-Miyaura coupling and Ullmann-type reactions. These techniques allow for the controlled assembly of complex aromatic systems, ensuring high purity and structural integrity. The synthesis of this compound is particularly notable for its ability to incorporate fluorinated substituents, which are increasingly valued in drug discovery and materials science due to their unique electronic properties.
The structural features of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine make it a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms present in the molecule contribute to its lipophilicity, enhancing its bioavailability when used as a drug candidate. Additionally, the trifluoromethyl group imparts stability against metabolic degradation, a critical attribute for compounds intended for biological applications.
Recent studies have highlighted the potential of phthalazine derivatives, including 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine, as inhibitors of key enzymes involved in disease pathways. For instance, research published in *Nature Communications* demonstrated that certain phthalazine derivatives can modulate the activity of histone deacetylases (HDACs), offering new avenues for epigenetic therapy. The integration of fluorinated groups further enhances the selectivity and potency of these inhibitors, making them attractive targets for drug development.
In the field of materials science, the electronic properties of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine have been explored for use in organic electronics. The molecule's ability to undergo redox reactions makes it a potential candidate for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent experiments reported in *Advanced Materials* suggest that incorporating fluorinated substituents can significantly improve the charge transport properties of phthalazine-based materials, paving the way for next-generation electronic devices.
The synthesis and characterization of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine have also contributed to our understanding of fluorinated aromatic systems. The compound serves as a valuable model for studying fluorine's influence on molecular stability, reactivity, and electronic behavior. Researchers at leading institutions such as Stanford University and the Max Planck Institute have utilized this compound to investigate fundamental aspects of aromaticity and π-conjugation in fluorinated systems.
From an environmental perspective, the stability and persistence of 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine in various media are critical considerations. Studies conducted by environmental chemists at the University of California have shown that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial communities playing a key role in its transformation. These findings are essential for assessing the ecological impact of fluorinated compounds and guiding their responsible use in industrial processes.
In conclusion, 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine (CAS No. 670268-53-8) stands at the forefront of chemical innovation, offering diverse opportunities across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and functionalization strategies, positions this compound as a valuable tool for addressing contemporary challenges in medicine, materials science, and environmental chemistry. As research continues to uncover new applications and insights into this molecule's properties, its significance within the scientific community is expected to grow further.
670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine) Related Products
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 1202063-27-1(D-Alanine-D4)
- 53319-35-0(myo-Inositol)
- 28173-62-8(2-(1-Adamantyl)oxirane)




